BenchChemオンラインストアへようこそ!

GSK932121

Malaria Drug Resistance Cytochrome bc1

GSK 932121 (CAS 958457-44-8) is a 4(1H)-pyridone class small molecule that functions as a potent and selective inhibitor of the *Plasmodium falciparum* cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain. The compound is characterized by its distinct Qi site binding mode, which confers activity against atovaquone-resistant parasites.

Molecular Formula C20H15ClF3NO4
Molecular Weight 425.8 g/mol
CAS No. 958457-44-8
Cat. No. B1672405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK932121
CAS958457-44-8
SynonymsGSK 932121;  GSK-932121;  GSK932121; 
Molecular FormulaC20H15ClF3NO4
Molecular Weight425.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=C(N1)CO)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F)Cl
InChIInChI=1S/C20H15ClF3NO4/c1-11-18(21)19(27)17(16(10-26)25-11)12-2-4-13(5-3-12)28-14-6-8-15(9-7-14)29-20(22,23)24/h2-9,26H,10H2,1H3,(H,25,27)
InChIKeyQGQFNQWZHHSZIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK 932121 (CAS 958457-44-8): Antimalarial 4(1H)-Pyridone Cytochrome bc1 Inhibitor for Qi Site Research


GSK 932121 (CAS 958457-44-8) is a 4(1H)-pyridone class small molecule that functions as a potent and selective inhibitor of the *Plasmodium falciparum* cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain [1]. The compound is characterized by its distinct Qi site binding mode, which confers activity against atovaquone-resistant parasites [2]. GSK 932121 exhibits potent in vitro antimalarial activity and progressed to Phase 1 clinical evaluation prior to termination due to cardiotoxicity findings linked to its Qi site binding [3].

GSK 932121 (CAS 958457-44-8): Why Structural and Pharmacological Analogs Cannot Substitute for Qi Site Binding Research


In-class compounds targeting *Plasmodium* cytochrome bc1 cannot be simply interchanged due to fundamentally divergent binding sites and consequent resistance profiles. GSK 932121 and its close analog GW844520 bind at the Qi site of cytochrome bc1, whereas the clinical standard atovaquone binds at the Qo site [1]. This difference is not merely academic; Qo site mutations (e.g., in atovaquone-resistant strains like TM90C2B) confer high-level resistance to atovaquone but leave GSK 932121 potency fully retained, while the Qi binding mode itself is linked to distinct cardiotoxicity liabilities that terminated clinical development [2]. Therefore, substituting GSK 932121 with atovaquone or other Qo site inhibitors fundamentally alters the experimental system for drug resistance modeling or target engagement studies.

GSK 932121 (CAS 958457-44-8): Quantitative Differentiation Against Key Cytochrome bc1 Inhibitors


GSK 932121 Retains Full Potency Against Atovaquone-Resistant P. falciparum (TM90C2B) Where Atovaquone Fails

GSK 932121 demonstrates equipotent antimalarial activity against both drug-sensitive (3D7) and atovaquone-resistant (TM90C2B or FCR3A) *P. falciparum* strains, with identical IC50 values of 6 nM in both contexts. This directly contrasts with atovaquone, which loses potency against strains harboring Qo site mutations. The differential is mechanistically explained by GSK 932121's unique binding at the Qi site, which circumvents Qo-based resistance [1][2].

Malaria Drug Resistance Cytochrome bc1

GSK 932121 Exhibits >57-Fold Selectivity for P. falciparum Cytochrome bc1 Over Human Cytochrome bc1

GSK 932121 demonstrates significant selectivity for the parasite target over the human ortholog, with an IC50 of 7 nM against *P. falciparum* cytochrome bc1 compared to 400 nM against human cytochrome bc1 from HEK293 cells, yielding a selectivity window of 57-fold . This selectivity profile is superior to that of atovaquone, which inhibits human cytochrome bc1 with an IC50 of 460 nM and parasite enzyme with an IC50 of 2.0 nM, a selectivity ratio of approximately 230-fold, but with much higher absolute potency against the human target .

Selectivity Cytochrome bc1 Parasite-Specific

GSK 932121 Demonstrates Equivalent Potency to GW844520 Against Drug-Sensitive Parasites but Distinct Structural Binding Interactions

GSK 932121 and its close structural analog GW844520 both exhibit low nanomolar potency against drug-sensitive *P. falciparum* 3D7 (IC50 values of 6 nM and 5 nM, respectively) and share Qi site binding [1]. However, X-ray co-crystallography reveals subtle differences in their binding interactions within the Qi pocket, with distinct hydrophobic contacts and hydrogen bonding patterns that can inform structure-activity relationship (SAR) studies for developing next-generation analogs with improved therapeutic indices [2].

Analog Comparison GW844520 Binding Mode

GSK 932121 Displays Potent In Vivo Antimalarial Efficacy with ED90 of 0.6 mg/kg in Humanized Mouse Models

GSK 932121 demonstrates robust in vivo antimalarial efficacy in humanized mouse models of *P. falciparum* infection, achieving an ED90 (effective dose required to reduce parasitemia by 90%) of 0.6 mg/kg in both HM-β2 mnull and HM-IL2Rγnull mice . This high potency in vivo is consistent with its in vitro activity and supports its utility as a preclinical tool compound for evaluating Qi site inhibition in complex biological systems. Comparative in vivo data for GW844520 show ED90 values of approximately 0.8 mg/kg in similar models, indicating comparable efficacy [1].

In Vivo Efficacy ED90 Humanized Mouse Model

GSK 932121 Synthesis Enabled Kilo-Scale Production for Preclinical and Clinical Supply

A highly efficient, five-step synthetic route for GSK 932121 has been developed and demonstrated to support kilo-scale production, enabling supply for extensive preclinical toxicology studies and Phase 1 clinical trials [1]. This robust process distinguishes GSK 932121 from earlier 4(1H)-pyridone analogs that suffered from challenging syntheses or poor yields, making it a more accessible and reliable tool compound for larger research programs. The synthesis employs an isoxazole-mediated approach that avoids protecting group manipulations and provides high overall yield [2].

Scalable Synthesis GMP Manufacturing Process Chemistry

GSK 932121 (CAS 958457-44-8): Validated Research Applications for Qi Site Cytochrome bc1 Inhibition


Investigating Qi Site-Specific Cytochrome bc1 Inhibition in Atovaquone-Resistant Malaria Models

GSK 932121 serves as an essential positive control and tool compound for studies examining the efficacy of Qi site inhibitors against atovaquone-resistant *P. falciparum* strains (e.g., TM90C2B, FCR3A). Its retained potency (IC50 = 6 nM) in these models, in stark contrast to atovaquone's failure, enables direct interrogation of resistance mechanisms and validation of novel compounds targeting the Qi site [1].

Structure-Activity Relationship (SAR) Studies for Optimizing Qi Site Binding Selectivity and Safety

The co-crystal structure of GSK 932121 bound to the bovine cytochrome bc1 Qi site (PDB: 4D6U) provides a high-resolution template for rational drug design. Researchers utilize this structural data to guide chemical modifications aimed at improving selectivity over human cytochrome bc1 (current selectivity window: 57-fold) and mitigating the cardiotoxicity associated with Qi site engagement [2].

Preclinical In Vivo Efficacy Benchmarking for Antimalarial Qi Site Inhibitors

GSK 932121's well-characterized in vivo potency (ED90 = 0.6 mg/kg in humanized mouse models) makes it an ideal benchmark compound for evaluating the translational potential of new antimalarial candidates. Its robust activity in humanized models of *P. falciparum* infection provides a reliable standard against which to compare the pharmacodynamics and efficacy of novel Qi site inhibitors .

Reference Standard for Analytical and Process Chemistry Development

Given its established and scalable five-step synthesis, GSK 932121 is a valuable reference standard for developing analytical methods (e.g., HPLC purity determination) and for process chemistry optimization studies focused on 4(1H)-pyridone scaffolds. Its availability in multi-gram to kilo quantities supports method validation and large-scale research applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK932121

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.